molecular formula C11H7ClN2 B15260242 7-Chloro-5-methylisoquinoline-1-carbonitrile

7-Chloro-5-methylisoquinoline-1-carbonitrile

Cat. No.: B15260242
M. Wt: 202.64 g/mol
InChI Key: MZQYHVTTZISKJY-UHFFFAOYSA-N
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Description

7-Chloro-5-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₁H₇ClN₂. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 5th position, and a nitrile group at the 1st position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloro-5-methylisoquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methylisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 7-Chloro-5-methylisoquinoline-1-amine.

    Oxidation: 7-Chloro-5-methylisoquinoline-1-carboxylic acid.

Scientific Research Applications

7-Chloro-5-methylisoquinoline-1-carbonitrile is utilized in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylisoquinoline-1-carbonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloroisoquinoline
  • 5-Methylisoquinoline
  • 1-Cyanoisoquinoline

Uniqueness

7-Chloro-5-methylisoquinoline-1-carbonitrile is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both a chlorine atom and a nitrile group makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

7-chloro-5-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H7ClN2/c1-7-4-8(12)5-10-9(7)2-3-14-11(10)6-13/h2-5H,1H3

InChI Key

MZQYHVTTZISKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2C#N)Cl

Origin of Product

United States

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